molecular formula C11H13NO2 B179818 Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 177202-62-9

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B179818
CAS No.: 177202-62-9
M. Wt: 191.23 g/mol
InChI Key: ARAIDTMLOPPTPE-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 177202-62-9) is a versatile heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This methyl ester serves as a key chiral synthon and intermediate in organic and medicinal chemistry research. Its core structure is a fused bicyclic system that makes it a valuable constrained scaffold for the design and synthesis of more complex molecules. A primary research application of this compound and its analogs is their use as intermediates in the synthesis of pharmaceutical agents. For instance, closely related tetrahydroquinoline and tetrahydroisoquinoline derivatives are recognized as core structural elements in peptide-based drugs and have been investigated for their inhibitory activity against enzymes like aminopeptidase N (APN), a target in cancer research . Specific derivatives, such as 3-methyl-1,2,3,4-tetrahydroquinoline, are also documented as critical chiral synthons in the preparation of potent antithrombic agents like argatroban . The structural features of the tetrahydroquinoline core allow researchers to explore its potential in creating compounds with defined three-dimensional geometry, which is crucial for interacting with biological targets. This product is offered for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, as it may pose hazards such as skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Proper safety precautions, including the use of personal protective equipment, should be followed. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIDTMLOPPTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238523
Record name Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate
Source EPA DSSTox
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177202-62-9
Record name Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate
Source CAS Common Chemistry
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Record name Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
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Preparation Methods

Esterification of Quinoline-3-Carboxylic Acid

Quinoline-3-carboxylic acid is reacted with methanol under acidic or basic conditions to form methyl quinoline-3-carboxylate. For example, using thionyl chloride (SOCl₂) as a catalyst in methanol achieves near-quantitative esterification.

Catalytic Hydrogenation

The methyl quinoline-3-carboxylate undergoes hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure hydrogen (3–5 atm). This step reduces the aromatic quinoline ring to a tetrahydroquinoline structure, yielding methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate as a racemic mixture.

Key Reaction Conditions:

StepReagents/ConditionsYield
EsterificationMethanol, SOCl₂, reflux, 12 h~95%
Hydrogenation10% Pd/C, H₂ (4 atm), ethanol, 24 h85–90%

Diastereoselective Synthesis via Nitroarylacetate Alkylation

An alternative method, described by PubChem, starts with methyl (2-nitrophenyl)acetate. This approach leverages ozonolysis and tandem reductive amination to construct the tetrahydroquinoline scaffold.

Alkylation and Ozonolysis

Methyl (2-nitrophenyl)acetate is alkylated with an allylic halide (e.g., allyl bromide) to introduce a side chain. Ozonolysis cleaves the double bond, generating a carbonyl group for subsequent cyclization.

Catalytic Hydrogenation and Cyclization

Hydrogenation over Raney nickel initiates a tandem sequence:

  • Reduction of the nitro group to an amine.

  • Condensation of the amine with the carbonyl to form a Schiff base.

  • Reduction of the Schiff base to a secondary amine.

  • Reductive amination with formaldehyde to yield the tetrahydroquinoline core.

Key Reaction Conditions:

StepReagents/ConditionsYield
AlkylationAllyl bromide, K₂CO₃, DMF, 60°C, 8 h78%
OzonolysisO₃, CH₂Cl₂, -78°C, 2 h90%
HydrogenationH₂ (1 atm), Raney Ni, MeOH, 12 h65%

Comparative Analysis of Methods

Biocatalytic Route Advantages

  • High Yields : The hydrogenation step achieves 85–90% efficiency.

  • Scalability : Compatible with industrial-scale production due to straightforward purification.

Diastereoselective Route Advantages

  • Functional Group Tolerance : Accommodates diverse allylic halides for side-chain diversification.

  • Stereochemical Control : Enables access to diastereomers through reductive amination.

Challenges and Optimization Strategies

Racemic Mixture Resolution

While the biocatalytic method produces racemic this compound, enantiopure forms require enzymatic resolution. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes one enantiomer of a tert-butyloxycarbonyl (Boc)-protected intermediate, achieving >98% enantiomeric excess (ee).

Byproduct Management

In the diastereoselective route, formaldehyde generated during ozonolysis must be removed to prevent over-alkylation. This is achieved via distillation or scavenging agents like ammonium acetate.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C catalysts can be reused up to five times without significant activity loss, reducing costs.

Solvent Selection

Ethanol and methanol are preferred for hydrogenation due to their low toxicity and ease of removal .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Hydrogenation can further reduce the compound to fully saturated quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in the construction of various heterocycles and can be transformed into other useful derivatives through oxidation and reduction reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to quinoline derivativesKMnO₄, CrO₃
Reduction Hydrogenation to fully saturated derivativesH₂ (Pd/C)
Substitution Halogenation or nitration reactionsBr₂, HNO₃

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. Studies have demonstrated that certain compounds derived from this scaffold can inhibit specific enzymes involved in disease processes.

Case Study: Inhibition of Nitric Oxide Synthase

A study evaluated a series of tetrahydroquinoline derivatives as inhibitors of human nitric oxide synthase (NOS). One compound showed potent inhibition of neuronal NOS (nNOS), demonstrating potential as a therapeutic agent for conditions involving excessive nitric oxide production, such as neuropathic pain and migraine .

Medicinal Chemistry

Drug Development
Ongoing research focuses on the development of new therapeutic agents based on this compound. Its structural features allow for modifications that enhance biological activity and selectivity towards specific molecular targets.

Table 2: Therapeutic Potential of Derivatives

CompoundTargeted ActivityReference
Compound AnNOS Inhibition
Compound BAntimicrobial Activity
Compound CAnticancer Activity

Industrial Applications

Production of Dyes and Pesticides
In the industrial sector, this compound is employed in the synthesis of dyes and pigments. Its derivatives are also utilized in the formulation of pesticides due to their biological activity against pests.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Positional Isomers: Carboxylate Ester at 2- vs. 3-Position

  • Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate (CAS 40971-35-5) Structural Difference: The carboxylate ester is at the 2-position instead of the 3-position. Synthesis: Enzymatic resolution using α-chymotrypsin achieves high enantiomeric excess (97% ee) for the (S)-isomer, highlighting the importance of stereochemistry in bioactivity . Applications: Used in synthesizing NMDA-glycine antagonists, demonstrating its role in central nervous system drug development .

Isoquinoline Derivatives

  • Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate (CAS 15912-55-7) Structural Difference: The benzene ring is fused to a piperidine ring (isoquinoline core) instead of a tetrahydropyridine (quinoline core). Molecular Formula: C12H15NO2 (vs. C11H13NO2 for the tetrahydroquinoline analog). Applications: Isoquinoline derivatives are prevalent in opioid and antitumor agents, suggesting distinct receptor-binding profiles compared to tetrahydroquinolines .

Stereoisomers and Salts

  • (S)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate Hydrochloride (CAS 78183-55-8) Key Feature: Chirality at the 3-position enhances selectivity in catalysis and drug interactions. Synthesis: Resolved via enzymatic methods or asymmetric synthesis, achieving >93% ee . Applications: Used as a chiral organocatalyst in Diels-Alder reactions, demonstrating utility in asymmetric synthesis .

Substituted Derivatives

  • Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate Structural Modifications: Incorporates a pyrrolo-fused ring and an oxo group. Synthesis: Derived from substituted tetrahydroquinoline-4-carboxylic acid via cyclization with AlCl3 .
  • Methyl 1,4,4,6,7-Pentamethyl-2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate (CAS 7400-74-0) Modifications: Multiple methyl groups increase lipophilicity, likely improving membrane permeability .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Key Features Applications
Methyl 1,2,3,4-THQ-3-carboxylate N/A C11H13NO2 3-position ester, chiral center Drug intermediates, hybrid molecules
Methyl 1,2,3,4-THQ-2-carboxylate 40971-35-5 C11H13NO2 2-position ester, enzymatically resolved NMDA antagonists
Ethyl 1,2,3,4-THIQ-3-carboxylate 15912-55-7 C12H15NO2 Isoquinoline core Opioid/antitumor agents
(S)-Methyl 1,2,3,4-THIQ-3-carboxylate HCl 78183-55-8 C11H14ClNO2 Chiral salt, high ee Organocatalysis
Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate N/A C14H15NO3 Oxo group, fused pyrrolo ring Target-specific drug design

Research Findings and Trends

  • Biological Activity: Tetrahydroquinolines with ester groups show enhanced bioavailability compared to carboxylic acids, as seen in hybrid molecules combining ibuprofen and tetrahydroquinoline fragments .
  • Chirality Matters : Enantiomeric purity critically impacts pharmacological efficacy. For example, (S)-isomers often exhibit superior binding affinity in enzyme inhibition assays .
  • Structural Flexibility: Substitutions at the 3-position (e.g., methyl, oxo) or ring fusion (e.g., pyrrolo) diversify applications, from antimicrobial agents to organocatalysts .

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a heterocyclic compound that belongs to the tetrahydroquinoline family. Its structure features a partially hydrogenated quinoline ring with a methyl ester group at the 3-position. This compound is synthesized through various chemical methods and has been studied for its potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For example, derivatives of tetrahydroquinolines have been shown to inhibit LPS-induced NF-κB transcriptional activity, which is significant in inflammatory responses .
  • Antimicrobial Activity : Various studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound derivatives can induce cytotoxicity in human cancer cell lines. For instance, certain derivatives showed IC50 values significantly lower than reference compounds in assays against multiple cancer types .

Anticancer Properties

A significant body of research has focused on the anticancer properties of this compound. In one study evaluating a series of tetrahydroquinoline derivatives:

  • Compound Efficacy : Among synthesized compounds tested against human cancer cell lines (NCI-H23, ACHN), one derivative exhibited an IC50 value of 0.70 ± 0.071 μM—about 53 times more potent than the reference compound .
  • Mechanism Insights : The study suggested that structural modifications at specific positions on the tetrahydroquinoline scaffold significantly influenced cytotoxicity and NF-κB inhibition.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Broad Spectrum Activity : this compound and its derivatives have shown effectiveness against various bacterial strains. This activity is often linked to their ability to inhibit key enzymes involved in bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values as low as 0.70 μM against cancer cells
AntimicrobialEffective against multiple bacterial strains
NF-κB InhibitionSignificant inhibition observed in vitro

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate while addressing environmental and economic concerns?

  • Methodological Answer : The use of acidic ionic liquids, such as [NMPH]H₂PO₄, provides a green alternative to traditional metal-based catalysts (e.g., Yb(OTf)₃, InCl₃) by minimizing toxicity and enabling catalyst reuse. This system achieves high yields (≥90%) and reduces waste through five consecutive cycles with minimal activity loss. Comparative studies show ionic liquids outperform H₃PO₄ in both efficiency and sustainability .

Q. Which analytical techniques are critical for confirming the regiochemistry of Methyl 1,2,3,4-tetrahydroquinoline carboxylate derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing positional isomers (e.g., 3-carboxylate vs. 6-carboxylate). X-ray crystallography resolves structural ambiguities, particularly for stereoisomers, as seen in challenges with merged data refinements for related compounds . Mass spectrometry further validates molecular weight and fragmentation patterns.

Q. How can reaction conditions be optimized to reduce by-products during tetrahydroquinoline carboxylate synthesis?

  • Methodological Answer : Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or ionic liquid media), and stoichiometric ratios of reactants like 2-(phenylamino)ethanol and unsaturated ketones. Catalyst loading (5–10 mol%) and reaction time (4–6 hours) must balance yield and selectivity, as demonstrated in green synthesis protocols .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of this compound to control cis/trans isomer ratios?

  • Methodological Answer : Chemoenzymatic approaches using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) achieve enantiomeric excess (>95%) by kinetic resolution. For example, racemic alcohols are acylated selectively, enabling separation of (S)- and (R)-isomers. Computational modeling of enzyme-substrate interactions aids in predicting stereochemical outcomes .

Q. How do electronic effects of substituents influence cyclization efficiency in tetrahydroquinoline carboxylate synthesis?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) on aromatic amines enhance nucleophilicity, accelerating cyclization. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity. Hammett studies and DFT calculations correlate substituent effects with activation energies, guiding substrate design for optimal ring closure .

Q. What computational methods predict the stability of intermediates in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states and intermediate stability. For instance, the energy barrier for imine formation versus enamine tautomerism can be quantified to identify rate-limiting steps. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. How can cis-trans isomer mixtures be resolved post-synthesis for tetrahydroquinoline carboxylates?

  • Methodological Answer : Chromatographic techniques (e.g., chiral HPLC or SFC) separate isomers using cellulose-based columns. Alternatively, dynamic kinetic resolution employs transition-metal catalysts to shift equilibrium toward a single isomer. Recrystallization in polar solvents (e.g., methanol/water) exploits differential solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

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